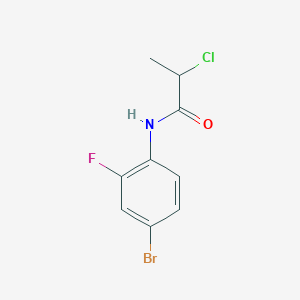

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

Descripción

BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGBYEGRJYBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (CAS 923126-09-4)

Introduction

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, identified by CAS Number 923126-09-4, is a halogenated aromatic amide. As a research chemical, it serves primarily as a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorinated and brominated phenyl ring coupled with a chlorinated propanamide side chain, presents multiple reactive sites. These functional groups make it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of halogen atoms allows for selective modification through various cross-coupling reactions, while the amide linkage provides structural rigidity and hydrogen bonding capabilities. This guide offers a comprehensive overview of its known properties, a plausible synthetic route, and critical handling information for laboratory professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide are summarized below. These data are compiled from supplier technical sheets and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 923126-09-4 | [1][2] |

| Molecular Formula | C₉H₈BrClFNO | [1] |

| Molecular Weight | 280.52 g/mol | [1][2] |

| Synonyms | N-(4-bromo-2-fluoro-phenyl)-2-chloro-propionamide | [1] |

| Appearance | Solid, reported as white to yellow | [3] |

| Typical Purity | ≥95% | [1][2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Spectroscopic Profile

As is common for many specialized research chemicals, a complete, publicly available experimental dataset of spectroscopic data for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is not readily found.[4] However, based on its structure, a predictable spectroscopic profile can be outlined to aid in its characterization.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the amide functional group. A strong, sharp absorption should appear around 1650-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Additionally, a peak in the 3300-3500 cm⁻¹ region would indicate the N-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the disubstituted ring, the N-H proton (often a broad singlet), and the protons of the 2-chloropropanamide group (a quartet for the CH and a doublet for the CH₃).

-

¹³C NMR: The carbon NMR would show signals for the six unique carbons of the aromatic ring, the amide carbonyl carbon (typically downfield, ~170 ppm), and the two carbons of the propyl chain.

-

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's mass. A key feature would be the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which provides a definitive signature for the presence of these halogens.

Synthesis and Purification

While specific published syntheses for this exact molecule are scarce, a standard and highly effective method for its preparation is the acylation of a substituted aniline with an appropriate acyl chloride. This reaction is a cornerstone of amide bond formation in organic chemistry.

Plausible Synthetic Pathway

The most logical synthetic route involves the reaction of 4-bromo-2-fluoroaniline with 2-chloropropionyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: Synthetic workflow for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar amide syntheses.[5][6]

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in a dry, aprotic solvent like dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Expertise & Experience: Triethylamine is used as an acid scavenger. Its role is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it unreactive and preventing the reaction from proceeding to completion.

-

-

Acylation: Add 2-chloropropionyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.

-

Expertise & Experience: This reaction is typically exothermic. A slow, dropwise addition at 0°C is essential for controlling the reaction temperature, which minimizes the formation of potential side products and ensures a cleaner reaction profile.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC serves as a self-validating checkpoint. By comparing the spots of the reaction mixture to the starting materials, one can visually confirm the consumption of the aniline and the formation of a new, typically less polar, product spot, indicating reaction completion.

-

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a dilute aqueous HCl solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Expertise & Experience: Each wash has a specific purpose. The HCl wash removes the excess triethylamine and its hydrochloride salt. The NaHCO₃ wash neutralizes any remaining acidic species, including unreacted acyl chloride. The final brine wash removes the bulk of the dissolved water from the organic layer before drying.

-

-

Purification: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Development

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is classified as an organic building block, indicating its primary utility is as an intermediate in multi-step syntheses.[2]

-

Pharmaceutical Synthesis: The presence of multiple halogen atoms provides distinct handles for synthetic elaboration. The bromine atom is particularly useful for introducing molecular diversity via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. This allows for the attachment of various aryl, heteroaryl, or amine groups to build complex molecular scaffolds, a common strategy in drug discovery.

-

Agrochemical Research: Similar halogenated amide structures are often investigated for potential herbicidal or fungicidal properties.[7] This compound can serve as a starting point for creating libraries of new potential agrochemicals.

-

Materials Science: The rigid, planar structure of the aromatic core and the potential for hydrogen bonding via the amide group make it a candidate for incorporation into polymers or other advanced materials.

Safety and Handling

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is considered hazardous and requires careful handling in a laboratory setting.

Hazard Summary:

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][8] |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[3][8] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[3][8] |

GHS Information:

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[3][8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1][8]

Conclusion

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is a valuable synthetic intermediate characterized by its multifunctional chemical nature. While detailed experimental data is not widely published, its properties can be reliably predicted from its structure. The plausible synthesis via acylation is a robust and scalable method for its preparation. Its utility in medicinal chemistry and other research areas stems from the strategic placement of halogen atoms, which serve as versatile points for further chemical modification. Strict adherence to safety protocols is mandatory when handling this compound due to its irritant properties. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)-3-chloropropanamide. Retrieved from [Link]

- Dash, P., et al. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides.

-

Vivas-Reyes, R., et al. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2580. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]

-

Dow Inc. (n.d.). Propionic Acid, FCC Grade. Retrieved from [Link]

-

Carl Roth GmbH + Co KG. (2022, May 27). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

Fisher Scientific. (2012, February 21). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

Loba Chemie. (n.d.). PROPIONIC ACID FOR SYNTHESIS. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 923126-09-4 | n-(4-Bromo-2-fluorophenyl)-2-chloropropanamide - Moldb [moldb.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide | 1702580-83-3 | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, a halogenated aromatic amide of interest as a versatile building block in medicinal chemistry and drug discovery. This document delves into the core principles of its synthesis, offering a detailed, field-proven protocol, an analysis of the reaction mechanism, and critical insights into the experimental choices. While a specific, peer-reviewed synthesis for this exact molecule is not widely published, the presented methodology is a robust and self-validating system derived from established N-acylation procedures for structurally similar anilines. This guide is intended to empower researchers with the practical and theoretical knowledge required for the successful synthesis and application of this and related compounds.

Introduction and Strategic Importance

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (CAS No. 923126-09-4) is a molecule with significant potential as a key intermediate in the synthesis of more complex, biologically active compounds.[1][2] Its structure, featuring a brominated and fluorinated phenyl ring coupled with a chlorinated propanamide side chain, presents multiple reaction sites for further chemical modification. The presence of these halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a valuable scaffold for the development of novel therapeutics and agrochemicals.[3] This guide will focus on the most direct and efficient synthetic route to this compound: the N-acylation of 4-bromo-2-fluoroaniline with 2-chloropropionyl chloride.

The Core Synthesis: Reaction Mechanism and Rationale

The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-bromo-2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is a classic and highly efficient method for amide bond formation.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine. The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction. Furthermore, the presence of acid can lead to unwanted side reactions.

An anhydrous, aprotic solvent like dichloromethane (DCM) is the preferred reaction medium. Its inert nature prevents it from participating in the reaction, and its ability to dissolve both reactants facilitates a homogenous reaction environment, leading to higher yields. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic reaction rate and then allowed to proceed at room temperature.

The logical flow of this synthetic approach is visualized in the following workflow diagram:

Caption: Synthetic workflow for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, based on established methods for the N-acylation of anilines.[4]

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-fluoroaniline | 367-24-8 | 190.01 | 5.00 g | 26.3 |

| 2-Chloropropionyl chloride | 7623-09-8 | 126.97 | 3.67 g (2.9 mL) | 28.9 |

| Triethylamine | 121-44-8 | 101.19 | 4.0 g (5.5 mL) | 39.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - |

| 1 M Hydrochloric acid (aq) | 7647-01-0 | - | 50 mL | - |

| Saturated sodium bicarbonate (aq) | 144-55-8 | - | 50 mL | - |

| Brine (saturated NaCl solution) | 7647-14-5 | - | 50 mL | - |

| Anhydrous sodium sulfate | 7757-82-6 | - | ~10 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-fluoroaniline (5.00 g, 26.3 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the aniline is completely dissolved.

-

Addition of Base: Add triethylamine (4.0 g, 5.5 mL, 39.5 mmol) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: While stirring vigorously, add 2-chloropropionyl chloride (3.67 g, 2.9 mL, 28.9 mmol) dropwise to the cooled solution over a period of 15-20 minutes. A white precipitate of triethylammonium hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

-

Characterization

| Property | Value |

| Molecular Formula | C₉H₈BrClFNO |

| Molecular Weight | 280.52 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | Typically ≥95% |

| Storage | Store in a cool, dry, and well-ventilated area. Keep sealed. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methine proton of the chloropropyl group, and the methyl protons. The aromatic signals will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom. The methine proton will likely appear as a quartet, and the methyl protons as a doublet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the chloropropyl side chain.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak consistent with the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety Considerations

-

4-Bromo-2-fluoroaniline: Irritating to the eyes, respiratory system, and skin.[6]

-

2-Chloropropionyl chloride: Highly corrosive and moisture-sensitive. Reacts violently with water. Causes severe skin burns and eye damage.[4]

-

Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane: Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Applications and Future Outlook

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is a valuable intermediate for the synthesis of a variety of more complex molecules. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The chlorine atom on the propanamide side chain is also a good leaving group, allowing for nucleophilic substitution reactions to introduce diverse functionalities.

Given the prevalence of halogenated aromatic amides in pharmaceuticals and agrochemicals, this compound is a promising starting material for the discovery of new bioactive agents. Its potential applications include, but are not limited to, the synthesis of:

-

Kinase inhibitors: The anilide scaffold is a common feature in many kinase inhibitors used in cancer therapy.

-

Ion channel modulators: Halogenated aromatic compounds have been shown to interact with various ion channels.

-

Novel herbicides and fungicides: Many commercial agrochemicals contain similar structural motifs.

The continued exploration of the reactivity of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide will undoubtedly lead to the development of novel and important molecules in various fields of chemical and biological sciences.

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can confidently and efficiently produce this valuable chemical intermediate. The versatility of this compound as a building block ensures its continued relevance in the pursuit of new discoveries in drug development and materials science.

References

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)-3-chloropropanamide. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved March 7, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved March 7, 2026, from [Link]

- Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

ChemBK. (2024). 4-Bromo-2-fluoroaniline. Retrieved March 7, 2026, from [Link]

Sources

- 1. N-(4-bromo-2-fluorophenyl)-3-chloropropanamide | C9H8BrClFNO | CID 4456031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 923126-09-4 | n-(4-Bromo-2-fluorophenyl)-2-chloropropanamide - Moldb [moldb.com]

- 3. 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide | 1702580-83-3 | Benchchem [benchchem.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Molecular Structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

Abstract

This technical guide provides a comprehensive overview of the molecular structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, a halogenated aromatic amide of interest in chemical and pharmaceutical research. In the absence of extensive published data for this specific molecule, this document outlines a robust framework for its synthesis and structural elucidation. By leveraging established methodologies for similar compounds, we present a detailed projection of the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's synthesis, structural characteristics, and the analytical workflows required for its definitive characterization.

Introduction

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (C₉H₈BrClFNO, Molar Mass: 280.52 g/mol ) is a synthetic organic compound featuring a multifaceted chemical architecture.[1][2] Its structure comprises a 4-bromo-2-fluoroaniline moiety linked via an amide bond to a 2-chloropropionyl group. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a chiral center at the C2 position of the propanamide chain imparts unique physicochemical properties and potential for diverse chemical interactions.[3]

Halogenated aromatic amides are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[4][5] The specific combination of substituents in N-(4-bromo-2-fluorophenyl)-2-chloropropanamide suggests potential applications in areas such as antimicrobial or anticancer research, although specific biological data for this compound is not yet widely available.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, predicting its reactivity, and designing derivatives with enhanced properties.

This guide will first detail a proposed synthetic route for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide. Subsequently, it will provide an in-depth analysis of the expected spectroscopic data that would be obtained to confirm its molecular structure.

Proposed Synthesis

The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide can be achieved through a standard amide coupling reaction between 4-bromo-2-fluoroaniline and 2-chloropropionyl chloride. This method is a common and effective way to form amide bonds.[6]

Synthetic Workflow

Caption: Proposed synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Experimental Protocol

-

Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.05 eq) in the same solvent to the stirred reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to remove unreacted acyl chloride), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the protons of the 2-chloropropanamide moiety.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Amide NH | 8.0 - 9.5 | broad singlet | - |

| Aromatic H | 7.2 - 7.8 | multiplet | Aromatic couplings |

| CH(Cl) | 4.5 - 5.0 | quartet | ~7 Hz (to CH₃) |

| CH₃ | 1.7 - 2.0 | doublet | ~7 Hz (to CH(Cl)) |

-

The amide proton (NH) is expected to appear as a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.

-

The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom.

-

The methine proton (CH(Cl)) adjacent to the chlorine atom will be a quartet due to coupling with the three protons of the methyl group.

-

The methyl protons (CH₃) will appear as a doublet due to coupling with the methine proton.

The carbon-13 NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic C-F | 150 - 160 (doublet) |

| Aromatic C-Br | 110 - 120 |

| Other Aromatic C | 120 - 140 |

| CH(Cl) | 50 - 60 |

| CH₃ | 20 - 30 |

-

The carbonyl carbon of the amide will be observed in the downfield region.[7]

-

The aromatic carbon attached to the fluorine will appear as a doublet due to carbon-fluorine coupling.

-

The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

The aliphatic carbons of the 2-chloropropanamide chain will be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8]

Expected Molecular Ion Peaks (m/z):

-

[M]⁺: ~279/281/283 (corresponding to the different isotopic combinations of Br and Cl)

Key Fragmentation Pathways:

-

Loss of the chlorine atom.

-

Cleavage of the amide bond, leading to fragments corresponding to the 4-bromo-2-fluorophenylamino cation and the 2-chloropropionyl cation.

-

Loss of the entire 2-chloropropanamide side chain.

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3200 - 3400 | Medium |

| C=O Stretch (amide) | 1640 - 1680 | Strong |

| C-N Stretch (amide) | 1200 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

The presence of a strong absorption band around 1650 cm⁻¹ for the carbonyl group and a medium band around 3300 cm⁻¹ for the N-H stretch would be characteristic of the amide functionality.[9]

Potential Applications and Future Directions

Conclusion

This technical guide has provided a comprehensive theoretical framework for the synthesis and structural characterization of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide. The proposed synthetic route is based on well-established amide bond formation chemistry. The detailed predictions of NMR, MS, and IR spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and analysis of this and related compounds. The elucidation of its precise three-dimensional structure through these analytical techniques is a critical first step towards understanding its chemical reactivity and exploring its potential applications in various scientific fields.

References

-

ResearchGate. Synthesis of N-substituted-(S)-2-chloropropanamide (3) from (S) - ResearchGate. [Link]

-

PubChem. N-(4-bromo-2-fluorophenyl)-3-chloropropanamide. [Link]

-

PMC. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. [Link]

-

NIST. Propanamide, N-(4-fluorophenyl)-2-chloro-. [Link]

-

MDPI. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]

-

PubChemLite. N-(4-bromophenyl)-2-chloropropanamide (C9H9BrClNO). [Link]

-

MDPI. Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

RSC Publishing. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

-

NIST. Propanamide, N-(2-fluorophenyl)-2-chloro-. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

ResearchGate. Structures and energetic properties of 4-halobenzamides | Request PDF. [Link]

-

MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

-

EPA. Catalog Of Pesticide NMR Spectra. [Link]

-

ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.. [Link]

-

MDPI. Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological Activities of Sulfonamides. [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

-

PMC. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

-

PMC. How Do Amides Affect the Electronic Properties of Pyrene?. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 923126-09-4 | n-(4-Bromo-2-fluorophenyl)-2-chloropropanamide - Moldb [moldb.com]

- 3. 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide | 1702580-83-3 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Technical Whitepaper: Orthogonal Functionalization Strategies for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

Executive Summary

In modern medicinal chemistry, the rapid generation of structural diversity relies heavily on bifunctional building blocks. N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (CAS: 923126-09-4) is a highly versatile, electronically tuned intermediate [1]. It features two distinct, orthogonally reactive sites: an electrophilic α -chloro amide for nucleophilic substitution ( SN2 ), and an aryl bromide primed for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth mechanistic guide and self-validating experimental protocols for leveraging this compound in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Understanding the physical properties of this intermediate is critical for predicting its behavior in solution and selecting appropriate reaction conditions. The presence of the ortho-fluoro group significantly withdraws electron density from the aromatic ring, which lowers the pKa of the amide proton and modulates the oxidative addition rate of the para-bromo substituent [2].

| Property | Value |

| Chemical Name | N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |

| CAS Registry Number | 923126-09-4 |

| Molecular Formula | C 9 H 8 BrClFNO |

| Molecular Weight | 280.52 g/mol |

| Predicted Boiling Point | 368.1 ± 42.0 °C |

| Predicted Density | 1.638 ± 0.06 g/cm³ |

| Predicted pKa (Amide NH) | 11.18 ± 0.70 |

| SMILES | CC(Cl)C(NC1=C(F)C=C(Br)C=C1)=O |

Data synthesized from authoritative chemical databases [1][2].

Mechanistic Utility & Reactivity Profile

The strategic value of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide lies in its orthogonal reactivity. By carefully controlling the reaction environment, scientists can sequentially functionalize the molecule without requiring protecting groups.

-

The α -Chloro Amide Site: The 2-chloropropanamide moiety acts as a potent electrophile. It is highly susceptible to SN2 displacement by amines, thiols, or alkoxides. The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, accelerating nucleophilic attack.

-

The 4-Bromo Aryl Site: The aryl bromide is a classic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The ortho-fluorine atom exerts an inductive electron-withdrawing effect, which can facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

The Amide NH (The Hidden Variable): With a predicted pKa of ~11.18, the amide proton is relatively acidic [3]. This dictates that strong bases (e.g., NaH, KOtBu) must be avoided during SN2 reactions to prevent competitive deprotonation, which would lead to undesired N-alkylation or polymerization.

Fig 1: Orthogonal reactivity pathways of the bifunctional intermediate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm success before proceeding.

Protocol 1: Nucleophilic Substitution ( SN2 ) at the α -Chloro Position

Objective: Synthesis of an α -amino amide derivative via displacement with a secondary amine.

Causality & Reagent Selection:

-

Base ( K2CO3 ): A mild, insoluble inorganic base is selected over stronger bases to neutralize the HCl byproduct without deprotonating the acidic amide NH.

-

Solvent (Acetonitrile): Provides an optimal polar aprotic environment that stabilizes the SN2 transition state, accelerating the reaction without causing solvolysis of the chloride.

Step-by-Step Procedure:

-

Charge a dry, round-bottom flask with N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (1.0 eq) and anhydrous K2CO3 (2.0 eq).

-

Suspend the mixture in anhydrous Acetonitrile (0.2 M relative to the substrate).

-

Add the secondary amine (e.g., morpholine or a piperazine derivative) (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4–6 hours.

-

Self-Validation Checkpoint: Sample the reaction for LC-MS. The starting material ( m/z 280/282) should be consumed. The product mass must exhibit a 1:1 isotopic doublet, confirming the aryl bromide remains fully intact.

-

Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (DCM/MeOH gradient) to isolate the intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 4-Bromo Position

Objective: Arylation of the modified intermediate to yield the final functionalized scaffold.

Causality & Reagent Selection:

-

Catalyst ( Pd(dppf)Cl2 ): The large bite angle of the bidentate dppf ligand forces the palladium center into a geometry that dramatically accelerates reductive elimination. This minimizes the risk of protodehalogenation, a common side reaction for electron-deficient aryl bromides.

-

Solvent System (1,4-Dioxane/H 2 O): A 4:1 biphasic system ensures complete dissolution of both the organic substrate and the inorganic base ( Na2CO3 ), which is critical for the transmetalation step.

Step-by-Step Procedure:

-

In a Schlenk flask, combine the α -amino amide intermediate from Protocol 1 (1.0 eq), an aryl boronic acid (1.5 eq), and Na2CO3 (3.0 eq).

-

Dissolve in a degassed mixture of 1,4-Dioxane and H 2 O (4:1 ratio, 0.1 M).

-

Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of nitrogen.

-

Seal the flask and heat to 90 °C for 12 hours.

-

Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). Post-reaction LC-MS must show the complete disappearance of the 1:1 isotopic doublet, replaced by a single mass peak corresponding to the coupled product, validating the successful replacement of the bromine atom.

-

Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via reverse-phase preparative HPLC.

Fig 2: Sequential functionalization workflow for derivative synthesis.

Analytical & Validation Workflows

To ensure the integrity of the synthesized compounds, the following analytical suite is mandatory:

-

High-Resolution Mass Spectrometry (HRMS): Crucial for verifying the exact mass. For the starting material and SN2 products, the presence of the 79Br and 81Br isotopes will present as a distinct doublet of equal intensity.

-

Nuclear Magnetic Resonance (NMR):

-

1 H NMR: The α -proton of the 2-chloropropanamide typically appears as a distinct quartet (~4.5 ppm) due to coupling with the adjacent methyl group (doublet, ~1.7 ppm). Upon SN2 displacement, this quartet will shift upfield.

-

19 F NMR: The ortho-fluorine atom serves as an excellent internal diagnostic handle. Its chemical shift will subtly change depending on the substitution at the para-position, providing secondary confirmation of successful cross-coupling.

-

References

- ChemScene. (n.d.). 923126-09-4 | N-(4-Bromo-2-fluorophenyl)-2-chloropropanamide.

- ChemicalBook. (n.d.). 923126-09-4 CAS MSDS (N-(4-BROMO-2-FLUOROPHENYL)-2-CHLOROPROPANAMIDE).

- Moldb. (n.d.). n-(4-Bromo-2-fluorophenyl)-2-chloropropanamide - CAS No.: 923126-09-4.

An In-depth Technical Guide to N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, a halogenated aromatic amide of interest in medicinal chemistry and drug development. This document delineates its chemical identity, including its IUPAC name and synonyms, and presents its key physicochemical properties. A detailed, field-proven protocol for its synthesis via N-acylation is provided, accompanied by a discussion of the underlying reaction mechanism. The guide explores the potential applications of this compound as a versatile intermediate in the synthesis of more complex bioactive molecules, drawing parallels with structurally related compounds exhibiting antimicrobial and anticancer properties. Furthermore, a thorough safety and handling protocol is outlined to ensure its responsible use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

IUPAC Name: N-(4-bromo-2-fluorophenyl)-2-chloropropanamide[1]

Synonyms:

-

N-(4-bromo-2-fluoro-phenyl)-2-chloro-propionamide[1]

CAS Number: 923126-09-4[1]

Chemical Structure:

Figure 1: 2D structure of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈BrClFNO | [1] |

| Molecular Weight | 280.52 g/mol | [1] |

| Appearance | White to Yellow Solid (predicted) | [2] |

| Purity | ≥95% (typical for commercial samples) | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Mechanism

The synthesis of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is typically achieved through the N-acylation of 4-bromo-2-fluoroaniline with 2-chloropropionyl chloride. This reaction is a standard method for forming amide bonds and is widely used in organic synthesis.

Reaction Scheme:

Figure 2: General synthesis scheme for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Experimental Protocol: N-Acylation of 4-bromo-2-fluoroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4-bromo-2-fluoroaniline

-

2-chloropropionyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-fluoroaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add a solution of 2-chloropropionyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure N-(4-bromo-2-fluorophenyl)-2-chloropropanamide.

Mechanism of Action:

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-bromo-2-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Applications in Drug Development and Research

While specific studies on the biological activity of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide are not extensively reported in the public domain, its structure suggests potential as a valuable intermediate in the synthesis of novel therapeutic agents. Halogenated aromatic compounds are a common motif in many pharmaceuticals, and the presence of bromo, fluoro, and chloro substituents provides multiple sites for further chemical modification.

Structurally related N-aryl amides have been investigated for a range of biological activities, including:

-

Antimicrobial and Anticancer Properties: The core amide scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer effects. The specific halogenation pattern of this molecule could modulate its biological activity and pharmacokinetic properties.

-

Intermediate for Complex Molecules: This compound can serve as a building block for the synthesis of more complex molecules through reactions such as substitution of the chlorine or bromine atoms, or modifications to the amide linkage.

Future Research Directions:

-

Synthesis of Derivatives: Exploration of Suzuki-Miyaura coupling reactions at the bromo-position or nucleophilic substitution at the chloro-position to generate a library of derivatives.

-

Biological Screening: Evaluation of the parent compound and its derivatives for antimicrobial activity against a panel of pathogenic bacteria and fungi, and for cytotoxic effects against various cancer cell lines.

-

Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the mechanism of action at the molecular level would be warranted.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chlorine atom, the methyl protons, and the amide proton. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methine carbon, and the methyl carbon.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching (amide): ~3300 cm⁻¹

-

C=O stretching (amide): ~1670 cm⁻¹

-

C-N stretching (amide): ~1250 cm⁻¹

-

C-Cl stretching: ~750 cm⁻¹

-

C-Br stretching: ~600 cm⁻¹

-

Aromatic C-H and C=C stretching: in their respective characteristic regions.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine and chlorine atoms. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the chloro-propyl group.

Safety, Handling, and Toxicity

Hazard Identification:

Based on data for structurally similar compounds, N-(4-bromo-2-fluorophenyl)-2-chloropropanamide should be handled with care. Potential hazards include:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention.

Toxicity:

Specific toxicological data for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is not available. However, based on related compounds, it is predicted to be harmful if ingested. Long-term toxicity studies have not been reported. Researchers should treat this compound as potentially hazardous and take all necessary precautions to avoid exposure.

Conclusion

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is a valuable chemical intermediate with significant potential for application in drug discovery and development. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications. While further research is needed to fully elucidate its biological activities and toxicological profile, the information presented here serves as a foundational resource for scientists working with this compound. Adherence to the outlined safety and handling procedures is crucial to ensure its responsible use in the laboratory.

References

-

PubChem. N-(4-bromo-2-fluorophenyl)-3-chloropropanamide. [Link]

-

Mol-Instincts. n-(4-Bromo-2-fluorophenyl)-2-chloropropanamide. [Link]

-

NIST. Propanamide, N-(4-fluorophenyl)-2-chloro-. [Link]

-

PMC. 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. [Link]

-

PubChem. 4-Bromo-2-fluoroaniline. [Link]

Sources

Spectroscopic Signature of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide: A Predictive and Methodological Guide

Introduction

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, a halogenated aromatic amide with the CAS number 923126-09-4, represents a class of compounds with significant potential in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring multiple reactive sites and stereogenic centers, necessitates a robust analytical framework for unambiguous identification and characterization. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this molecule, addressing a notable gap in publicly available experimental data.

As a self-validating system, this document synthesizes foundational spectroscopic principles with data from structurally analogous compounds to forecast the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we provide standardized, field-proven protocols for acquiring this data, offering a complete methodological workflow for researchers engaged in the synthesis and analysis of this and related compounds.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. N-(4-bromo-2-fluorophenyl)-2-chloropropanamide possesses a distinct architecture that will govern its spectral output.

Caption: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Standard workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument and Experiment Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C). Phase the spectrum and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is displayed. Label the major peaks.

Mass Spectrometry (MS)

-

Sample Introduction: For Electron Ionization (EI) with a Gas Chromatography (GC) inlet, dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject a 1 µL aliquot into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., a 30 m DB-5ms) with a temperature program that allows for the elution of the compound (e.g., start at 100 °C, ramp to 280 °C at 15 °C/min).

-

Ionization and Mass Analysis: The eluting compound enters the ion source, which is typically operated at 70 eV for EI. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the isotopic distribution of key fragments with theoretical values for bromine- and chlorine-containing species.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide. By integrating fundamental principles with comparative data, we have established a reliable spectral signature that can guide researchers in the identification and quality control of this compound. The detailed experimental protocols further serve as a practical resource for obtaining high-quality data. This self-validating approach ensures scientific integrity and provides a clear path for the empirical verification of the predicted data.

References

Sources

A Technical Guide to the Mechanism of Action of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

A Note on the Subject Compound: Publicly available scientific literature on N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is limited, with its primary identification being a chemical entity.[1] This guide, therefore, extrapolates a plausible mechanism of action based on the well-documented activities of structurally related chloroacetamide compounds. The principles and methodologies outlined herein are standard in the field of covalent inhibitor research and provide a robust framework for investigating the specific activities of this and similar molecules.

Introduction: The Rise of Covalent Inhibitors in Drug Discovery

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[2][3] This mode of action can offer significant pharmacological advantages, including increased potency, prolonged duration of action that outlasts the inhibitor's plasma concentration, and the potential to target proteins that have proven difficult to inhibit with traditional, non-covalent molecules.[2][4][5][6] The chloroacetamide functional group, a key feature of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, is a well-established "warhead" for creating such covalent interactions, typically with nucleophilic amino acid residues like cysteine within the target protein's active site.[6][7][8][9][10][11]

This guide will provide an in-depth exploration of the putative mechanism of action for N-(4-bromo-2-fluorophenyl)-2-chloropropanamide, focusing on its function as a covalent inhibitor. We will delve into the molecular interactions driving its activity, the experimental workflows used to characterize such compounds, and the key data that underpins our understanding of this important class of molecules.

Proposed Mechanism of Action: Covalent Modification of a Target Protein

The mechanism of action for a covalent inhibitor like N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is typically a two-step process.[3][12]

-

Reversible Binding: The inhibitor first binds non-covalently to the target protein, forming a reversible complex. This initial binding is driven by non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specificity of the inhibitor is largely determined by these interactions, which are dictated by the inhibitor's overall structure, in this case, the N-(4-bromo-2-fluorophenyl) moiety.

-

Irreversible Covalent Bonding: Once the inhibitor is correctly oriented within the protein's binding pocket, the electrophilic chloroacetamide "warhead" is positioned in close proximity to a nucleophilic amino acid residue, most commonly a cysteine. A nucleophilic attack from the cysteine's thiol group on the carbon atom bearing the chlorine results in the formation of a stable thioether bond and the displacement of the chlorine atom. This step is typically irreversible and leads to the permanent inactivation of the protein.

The overall potency of a covalent inhibitor is a function of both its initial binding affinity (KI) and the rate of the subsequent covalent modification (kinact).[12][13]

Caption: Two-step mechanism of covalent inhibition.

Experimental Characterization of Covalent Inhibitors

A series of well-defined experimental protocols are employed to characterize the mechanism of action of covalent inhibitors. These assays are designed to confirm covalent bond formation, determine the kinetic parameters of inhibition, and assess target engagement in a cellular context.

Biochemical Assays for Covalent Inhibition

Biochemical assays using the purified target protein are the first step in characterizing a covalent inhibitor.

3.1.1. Time-Dependent Inhibition Assay

Unlike reversible inhibitors, the potency of irreversible covalent inhibitors is time-dependent. Therefore, a standard IC50 determination at a single time point is insufficient. Instead, the kinetic parameters KI and kinact are determined by measuring the rate of enzyme inhibition at various inhibitor concentrations.

Experimental Protocol: Time-Dependent Inhibition Assay

-

Reagents and Materials:

-

Purified target enzyme

-

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (or other test compound)

-

Substrate for the target enzyme

-

Assay buffer

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the inhibitor in the assay buffer.

-

Add the purified enzyme to the wells of the microplate.

-

Add the inhibitor dilutions to the wells to initiate the pre-incubation.

-

At various time points, add the substrate to the wells to start the enzymatic reaction.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Plot the observed rate constant (kobs) of inhibition against the inhibitor concentration.

-

Fit the data to the appropriate equation to determine KI and kinact.

-

3.1.2. Jump Dilution Assay

To confirm the irreversible nature of the inhibition, a jump dilution assay is performed. If the inhibitor is truly irreversible, its inhibitory effect will be maintained even after significant dilution, which would cause a reversible inhibitor to dissociate from the target.

Experimental Protocol: Jump Dilution Assay

-

Reagents and Materials:

-

Purified target enzyme

-

Test compound

-

Assay buffer

-

Substrate

-

-

Procedure:

-

Incubate the enzyme with a high concentration of the inhibitor to achieve significant inhibition.

-

After a set time, rapidly dilute the enzyme-inhibitor mixture 100-fold or more into the assay buffer containing the substrate.

-

Immediately monitor the enzyme activity over time.

-

A lack of recovery of enzyme activity indicates irreversible inhibition.

-

Target Engagement Assays

Confirming that the inhibitor binds to its intended target in a cellular environment is a critical step in drug development.[2] Several techniques can be used to measure target engagement.

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. This change in stability can be measured by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Experimental Protocol: CETSA

-

Reagents and Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer

-

Antibodies against the target protein

-

Western blotting reagents and equipment or mass spectrometer

-

-

Procedure:

-

Treat cultured cells with the test compound or a vehicle control.

-

Harvest the cells and lyse them.

-

Aliquot the cell lysate and heat the aliquots to a range of temperatures.

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble target protein in each sample by Western blotting or mass spectrometry.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

3.2.2. Mass Spectrometry-Based Proteomics

Mass spectrometry is a powerful tool for directly confirming the covalent modification of a target protein.[14] By analyzing the tryptic peptides of the target protein isolated from cells treated with the inhibitor, the exact site of modification can be identified.

Experimental Protocol: Mass Spectrometry-Based Target Identification

-

Reagents and Materials:

-

Cultured cells

-

Test compound

-

Lysis buffer

-

Trypsin

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

-

Procedure:

-

Treat cells with the test compound.

-

Lyse the cells and isolate the protein of interest.

-

Digest the protein with trypsin to generate peptides.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the inhibitor.

-

The identification of such a peptide confirms covalent binding and pinpoints the modified amino acid residue.[15]

-

Structure-Activity Relationship (SAR) and Selectivity

The N-(4-bromo-2-fluorophenyl) portion of the molecule plays a crucial role in determining its binding affinity and selectivity for the target protein. The bromo and fluoro substituents on the phenyl ring can influence the electronic properties and conformation of the molecule, affecting its interactions with the binding pocket. Systematic modification of this part of the molecule can be used to optimize its potency and selectivity.

The reactivity of the chloroacetamide warhead can also be modulated to balance on-target activity with off-target reactivity.[8] Highly reactive warheads can lead to non-specific binding to other proteins, which can cause toxicity.[8] Therefore, medicinal chemistry efforts often focus on fine-tuning the reactivity of the warhead to achieve the desired balance of efficacy and safety.

Conclusion

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is a compound with the structural features of a covalent inhibitor. Its mechanism of action is likely to involve the formation of a covalent bond with a nucleophilic residue, such as cysteine, in the active site of its target protein. The experimental protocols described in this guide provide a comprehensive framework for elucidating the detailed mechanism of action of this and other covalent inhibitors. A thorough understanding of the molecular interactions, kinetics, and cellular effects of such compounds is essential for their development as therapeutic agents.

References

- High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC. (2026, February 4).

- 923126-09-4 | N-(4-Bromo-2-fluorophenyl)-2-chloropropanamide | ChemScene.

- Covalent Inhibition in Drug Discovery - PMC - NIH.

- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2026, February 3).

- Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing.

- N-(4-bromo-2-fluorophenyl)-3-chloropropanamide - PubChem.

- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12).

- Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. (2025, January 7).

- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - bioRxiv.org. (2022, February 17).

- 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide - Benchchem.

- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry | Journal of the American Chemical Society - ACS Publications. (2023, February 4).

- Chloroacetamide – Knowledge and References - Taylor & Francis.

- 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide - PMC.

- Covalent inhibitor drug discovery - Domainex.

- Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice, a Potential Tool Compound for Inducing Ferroptosis In Vivo - PubMed. (2023, March 23).

- Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5).

- Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead | Request PDF - ResearchGate. (2025, October 2).

- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement - 22 December 2022. (2022, December 22).

- Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (2025, March 18).

- Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus.

- Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK. (2025, January 20).

- Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace.

- Recent Advances in Covalent Drug Discovery - MDPI. (2023, April 28).

- Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed. (2022, December 5).

Sources

- 1. chemscene.com [chemscene.com]

- 2. High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Recent Advances in Covalent Drug Discovery [mdpi.com]

- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drughunter.com [drughunter.com]

- 14. mdpi.com [mdpi.com]

- 15. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

The Electrophilic Landscape of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide: A Technical Guide to Reactivity, Hazards, and Safe Handling

Executive Summary

In medicinal chemistry and agrochemical development, the strategic incorporation of reactive electrophiles is a double-edged sword. N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (CAS: 923126-09-4) represents a highly reactive molecular scaffold characterized by an α -chloroamide warhead coupled to a lipophilic, halogenated aromatic ring. While this structural motif is invaluable for synthesizing targeted covalent inhibitors (TCIs) and complex heterocycles, it presents severe occupational hazards.

This whitepaper deconstructs the structural logic of this compound, details the mechanistic basis of its toxicity, and establishes self-validating experimental workflows to ensure scientific integrity and laboratory safety.

Chemical Profile & Structural Logic

The reactivity and subsequent hazard profile of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide are not coincidental; they are directly dictated by its molecular architecture. The compound integrates two distinct functional domains: a highly reactive electrophilic center and a lipophilic membrane-penetrating core .

Table 1: Physicochemical Properties & Structural Rationale

| Property / Feature | Value / Description | Mechanistic Rationale |

| CAS Number | 923126-09-4 | Unique identifier for safety tracking. |

| Molecular Weight | 280.52 g/mol | Small molecule; falls within Lipinski’s Rule of 5, enabling rapid cellular diffusion. |

| α -Chloroamide Warhead | Electrophilic Center | The adjacent carbonyl group withdraws electron density from the α -carbon, increasing its susceptibility to nucleophilic attack. The chloride ion serves as an excellent leaving group . |

| 4-Bromo-2-fluorophenyl Ring | Lipophilic Core | Halogenation significantly increases the partition coefficient (LogP), driving rapid absorption through lipid bilayers (e.g., skin, cellular membranes) . |

To contextualize the reactivity of the α -chloroamide warhead, Table 2 compares it against other common electrophiles used in drug design.

Table 2: Comparative Electrophilicity of Covalent Warheads

| Warhead Type | Relative Electrophilicity | Primary Biological Target | Reversibility |

| Acrylamide | Moderate | Cysteine (Michael Addition) | Irreversible |

| α -Chloroamide | High | Cysteine (SN2 Alkylation) | Irreversible |

| Nitrile | Low | Cysteine (Pinner Reaction) | Reversible |

| Boronic Acid | Variable | Serine / Threonine | Reversible |

Mechanistic Toxicology: The α -Chloroamide Warhead

The primary hazard of N-(4-bromo-2-fluorophenyl)-2-chloropropanamide stems from its indiscriminate reactivity with biological nucleophiles. Unlike finely-tuned clinical covalent drugs (e.g., Osimertinib), this raw building block lacks the steric bulk required for target specificity, making it a pan-reactive toxin .

The SN2 Alkylation Pathway

When this compound enters a biological system, it rapidly targets the thiolate anions ( S− ) of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2). The thiolate attacks the electrophilic α -carbon from the opposite side of the carbon-chlorine bond, transitioning through a high-energy state before displacing the chloride ion to form an irreversible, stable thioether adduct.

-

Glutathione (GSH) Depletion: Intracellularly, the compound rapidly alkylates GSH, the cell's primary antioxidant buffer. This depletion leaves the cell defenseless against reactive oxygen species (ROS), triggering oxidative stress, lipid peroxidation, and cellular necrosis.

-

Haptenization: On the macroscopic level, the covalent modification of epidermal proteins transforms native proteins into immunogenic haptens. This mechanism classifies the compound as a potent skin sensitizer, capable of inducing severe allergic contact dermatitis upon repeated exposure.

Caption: Mechanism of irreversible cysteine alkylation by the α -chloroamide electrophile.

Hazard Assessment & Safety Protocols

Handling this compound requires stringent engineering controls. Due to its lipophilicity, standard latex gloves offer insufficient protection; double-gloving with nitrile is mandatory.

Table 3: GHS Classification and Mechanistic Rationale

| Hazard Class | Category | Signal Word | Mechanistic Rationale |

| Skin Sensitization | Category 1 | Danger | Haptenization of keratinocytes via covalent thioether formation. |